Product packaging for 4'-Methoxy-2-piperidinomethyl benzophenone(Cat. No.:CAS No. 898751-80-9)

4'-Methoxy-2-piperidinomethyl benzophenone

Cat. No.: B1614317
CAS No.: 898751-80-9
M. Wt: 309.4 g/mol
InChI Key: WMYSBEOHMMQEOE-UHFFFAOYSA-N
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Description

Overview of Benzophenone (B1666685) Derivatives in Chemical and Biological Sciences

The benzophenone scaffold, characterized by a diphenylmethanone core, is a ubiquitous and versatile structure in the fields of chemical and biological sciences. nih.gov These compounds are of significant interest due to their presence in numerous pharmacologically active natural products, particularly from higher plants and fungi. nih.gov The structural diversity and inherent reactivity of the benzophenone framework have established it as a privileged scaffold in medicinal chemistry. nih.govrsc.org

In chemical sciences, benzophenones are widely utilized as photoinitiators for UV-curing inks and coatings, and as photophysical probes to identify and map peptide-protein interactions. mdpi.comwikipedia.orgnih.gov Their ability to absorb UV radiation also leads to their use as UV blockers in plastic packaging to prevent photodegradation of contents. wikipedia.orgnih.gov

In the biological and pharmaceutical arena, both natural and synthetic benzophenone derivatives exhibit a vast range of activities. nih.gov Researchers have extensively documented their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govmdpi.com The diaryl ketone structure allows for diverse functionalization, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. nih.govnih.gov Various synthetic benzophenones are key components in marketed drugs, highlighting their clinical relevance. rsc.org The continued exploration of this class of compounds is driven by the need for new therapeutic agents, with many researchers focusing on synthesizing novel derivatives to uncover new structure-activity relationships. nih.govresearchgate.net

Historical Context and Significance of Benzophenones in Academic Research

Benzophenone, the parent diarylketone, has been a fundamental building block in organic chemistry since its initial synthesis. wikipedia.org Early research focused on its preparation through methods like the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride. wikipedia.orgnih.gov The unique photochemical properties of the carbonyl group in benzophenone, particularly its ability to undergo photoreduction, were established through classic experiments like its conversion to benzopinacol, illustrating the formation of radical intermediates. rsc.org

The discovery of naturally occurring benzophenones with potent biological activities sparked a surge of interest in academic and industrial research. nih.gov These natural products demonstrated that the benzophenone scaffold was a viable starting point for drug discovery. rsc.org This led to its classification as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. Over the past few decades, academic research has focused on several key areas:

Synthesis: Developing novel and efficient methods for the synthesis and functionalization of the benzophenone core. nih.govgoogle.com

Medicinal Chemistry: Designing and evaluating new derivatives for a wide array of therapeutic targets, including enzymes and receptors involved in cancer and inflammation. nih.govnih.gov

Photochemistry: Using benzophenone as a model system and a tool for photoaffinity labeling to study biomolecular interactions. mdpi.comnih.gov

The significance of benzophenones in research lies in their combination of a rigid, well-defined core with the potential for three-dimensional complexity through substitution on the phenyl rings. This allows for systematic studies of structure-activity relationships (SAR), where modifications to the scaffold lead to predictable changes in biological function. researchgate.net

Rationale for Scientific Investigation of 4'-Methoxy-2-piperidinomethyl Benzophenone

The scientific rationale for investigating the specific compound this compound stems from its unique structural design, which combines several features known to be important in medicinal chemistry, and the current lack of research on this particular molecule. While a vast number of benzophenone derivatives have been synthesized and tested, many potential substitution patterns remain unexplored. nih.gov

The structure of this compound is a deliberate convergence of three distinct chemical motifs, each contributing to its potential for novel chemical and biological properties. An analysis of these features suggests several avenues for research.

Structural FeatureDescriptionPotential Research Implications
Benzophenone Core A rigid diaryl ketone framework. It is known to be photoactivatable upon UV irradiation. mdpi.com The two phenyl rings are twisted relative to each other, and this conformation can be influenced by substituents. nih.govThe core provides a stable, well-characterized scaffold for presenting substituents in a defined three-dimensional space. Its photochemical properties suggest potential applications in photobiology and materials science. mdpi.comnih.gov
4'-Methoxy Group An electron-donating methoxy (B1213986) group (-OCH₃) is positioned on the phenyl ring para to the carbonyl.This group can influence the electronic properties of the entire molecule, potentially affecting receptor binding affinity and modulating metabolic pathways. researchgate.netmdpi.com Methoxy groups are common in bioactive molecules and can enhance oral bioavailability.
2-Piperidinomethyl Group A Mannich base side chain attached at the ortho position of the second phenyl ring. This feature introduces a basic nitrogen atom and a flexible, non-aromatic ring.This group is expected to significantly increase aqueous solubility. The basic nitrogen can form salt bridges with acidic residues in biological targets like enzymes or receptors. nih.gov Its placement at the sterically hindered ortho position would force a specific conformation of the benzophenone core, potentially leading to high selectivity for a particular biological target. nih.gov

Despite the extensive body of research on benzophenones, a significant research gap exists concerning the specific substitution pattern of this compound. A search of chemical databases and scientific literature reveals a lack of dedicated studies on its synthesis, characterization, or biological evaluation. nih.gov

This presents several clear research opportunities:

Synthesis and Characterization: The primary opportunity lies in developing a robust and efficient synthetic route to this compound. This would likely involve a Mannich-type reaction on a 4'-methoxybenzophenone precursor. Full characterization using modern spectroscopic techniques would be essential to confirm its structure and stereochemistry.

Pharmacological Screening: Given the broad biological activities of the benzophenone class, this novel derivative is a prime candidate for screening in various assays. nih.govrsc.org Based on the activities of related compounds, initial investigations could focus on its potential as an anticancer, anti-inflammatory, or antimicrobial agent. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound would open the door to comparative studies. For instance, comparing its activity to its isomer, 4'-Methoxy-4-piperidinomethyl benzophenone, could provide valuable insight into how the position of the piperidinomethyl group affects biological function. nih.gov

Photophysical Properties: The presence of the benzophenone core warrants an investigation into its photophysical properties. Research could explore its potential as a novel photoaffinity label, where the piperidinomethyl group could serve as a targeting moiety for specific proteins. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO2 B1614317 4'-Methoxy-2-piperidinomethyl benzophenone CAS No. 898751-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-18-11-9-16(10-12-18)20(22)19-8-4-3-7-17(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYSBEOHMMQEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643578
Record name (4-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
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URL https://comptox.epa.gov/dashboard/DTXSID60643578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-80-9
Record name Methanone, (4-methoxyphenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2 Piperidinomethyl Benzophenone

Retrosynthetic Strategies for 4'-Methoxy-2-piperidinomethyl Benzophenone (B1666685)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4'-Methoxy-2-piperidinomethyl benzophenone, several logical disconnections can be proposed.

A primary disconnection can be made at the benzylic carbon-nitrogen bond of the piperidinomethyl group. This C-N bond can be formed via nucleophilic substitution or reductive amination. This leads to two key precursor types:

Precursor A: 4'-Methoxy-2-(halomethyl)benzophenone, where piperidine (B6355638) acts as a nucleophile.

Precursor B: 2-Formyl-4'-methoxybenzophenone, which can react with piperidine to form an iminium ion intermediate, subsequently reduced to the target amine. chim.it

A further disconnection of the benzophenone core itself is achieved through a Friedel-Crafts acylation logic. This breaks the bond between the carbonyl carbon and one of the aromatic rings. This suggests two main pathways:

Pathway 1: Disconnecting the bond to the methoxy-substituted ring leads to anisole (B1667542) and a 2-(piperidinomethyl)benzoyl chloride derivative. This is often less ideal due to potential complications with the side chain during the harsh conditions of Friedel-Crafts acylation.

Pathway 2: Disconnecting the bond to the unsubstituted ring leads to benzene (B151609) (or a related simple aromatic) and a 4-methoxy-2-(piperidinomethyl)benzoyl chloride derivative. A more practical approach involves installing the piperidinomethyl group after the formation of the benzophenone core to avoid side reactions.

Therefore, a practical forward synthesis would likely involve first constructing a suitably functionalized 4'-methoxybenzophenone and then introducing the piperidinomethyl group. The most logical precursors derived from this analysis are 2-halobenzoyl chloride or 2-methylbenzoyl chloride and anisole.

Advanced Synthetic Routes to the Benzophenone Core and its Functionalization

The construction of the target molecule relies on established yet sophisticated chemical reactions. The synthesis is typically a multi-step process involving the formation of the central benzophenone structure followed by the regioselective introduction of the aminomethyl side chain.

The 4'-methoxybenzophenone core is most commonly synthesized via the Friedel-Crafts acylation. tamu.edufrontiersin.org This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, anisole, with a benzoyl chloride derivative in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). tamu.edumdpi.com

The reaction proceeds by the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. Anisole, activated by the electron-donating methoxy (B1213986) group, then attacks the acylium ion. The methoxy group is an ortho-, para-director, but the para-substituted product, 4-methoxybenzophenone (B1664615), is usually favored due to reduced steric hindrance. youtube.com To obtain the desired 2-substituted final product, a starting material like 2-bromobenzoyl chloride would be reacted with anisole.

A critical aspect of this reaction is the amount of Lewis acid used. More than stoichiometric amounts are often required because the aluminum chloride can complex with the oxygen atoms of both the anisole reactant and the resulting ketone product, which can deactivate the catalyst. stackexchange.com The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM) or hexane (B92381) at controlled temperatures. tamu.edu

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation of Anisole

ParameterConditionRationaleSource(s)
Acylating Agent Benzoyl Chloride or derivativeProvides the benzoyl group for the ketone. frontiersin.org
Substrate AnisoleThe electron-rich aromatic ring to be acylated. tamu.eduyoutube.com
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Lewis acid that activates the acylating agent. tamu.edumdpi.com
Solvent Dichloromethane (DCM), HexaneInert solvent to dissolve reactants. tamu.edu
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions. mdpi.com
Workup Hydrolysis with ice/HClDecomposes the aluminum chloride-ketone complex to liberate the product. youtube.com

Once the 4'-methoxybenzophenone core is functionalized with a suitable handle at the 2-position (e.g., a methyl, bromo, or formyl group), the piperidinomethyl moiety can be introduced. The two most prominent methods for this transformation are reductive amination and nucleophilic substitution.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and represents a direct route to the target compound from an aldehyde precursor. researchgate.net This process would begin with the synthesis of 2-formyl-4'-methoxybenzophenone. This aldehyde can be prepared, for example, by the oxidation of 2-methyl-4'-methoxybenzophenone.

The reductive amination itself is a one-pot reaction where the aldehyde first reacts with piperidine to form a hemiaminal, which then dehydrates to an iminium ion. This electrophilic intermediate is then reduced in situ by a selective reducing agent to yield the final tertiary amine. chim.it

Commonly used reducing agents for this purpose are hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chim.itresearchgate.net These reagents are mild enough not to reduce the starting aldehyde or the benzophenone's ketone group but are effective at reducing the iminium ion as it forms. The choice of reducing agent is crucial for the success of the reaction. researchgate.net

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaKey FeaturesSource(s)
Sodium CyanoborohydrideNaBH₃CNEffective at acidic to neutral pH; selective for iminium ions over ketones/aldehydes. Toxic cyanide byproduct. chim.it
Sodium TriacetoxyborohydrideNaBH(OAc)₃Milder, non-toxic alternative to NaBH₃CN. Effective in aprotic solvents like dichloroethane (DCE). researchgate.net
Hydrogen with CatalystH₂/Pd/C"Greener" option, but can sometimes lead to reduction of other functional groups (e.g., ketones) under harsh conditions. researchgate.net

An alternative and widely used strategy involves a nucleophilic substitution reaction. nih.gov This route typically starts with a benzophenone derivative containing a good leaving group at the benzylic position of the 2-substituent. For instance, 2-methyl-4'-methoxybenzophenone can undergo free-radical bromination using N-bromosuccinimide (NBS) to form 2-(bromomethyl)-4'-methoxybenzophenone.

Piperidine, acting as a potent nucleophile, can then displace the bromide ion in a standard Sₙ2 reaction to form the desired C-N bond. nih.gov This reaction is generally high-yielding and is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) at moderate temperatures to facilitate the substitution. rsc.org The presence of a non-nucleophilic base may be included to scavenge the HBr generated during the reaction.

Another possibility is a Nucleophilic Aromatic Substitution (SₙAr) on a substrate like 2-fluoro-4'-methoxybenzophenone. However, SₙAr reactions typically require strong electron-withdrawing groups ortho or para to the leaving group to activate the ring, a condition not optimally met in this specific substrate, making the benzylic substitution route more plausible. youtube.com

For the Friedel-Crafts acylation , key parameters to optimize include the molar ratio of the catalyst, reaction temperature, and addition time. Using a slight excess of aluminum chloride can compensate for its complexation with oxygen-containing species, driving the reaction to completion. stackexchange.com Maintaining a low temperature during the addition of reagents can help control the exothermic reaction and prevent the formation of undesired byproducts. mdpi.com

In reductive amination , the pH of the reaction medium is critical. The formation of the iminium ion from the aldehyde and amine is acid-catalyzed but requires the amine to be in its free-base form to be nucleophilic. Therefore, maintaining a mildly acidic pH (typically 4-6) is essential for optimal rates. The choice of reducing agent also plays a significant role in selectivity and safety. chim.itresearchgate.net

For nucleophilic substitution reactions, the choice of solvent, temperature, and reaction time are the primary variables. Polar aprotic solvents are generally preferred as they solvate the cation while leaving the nucleophile relatively free, accelerating the rate of Sₙ2 reactions. Careful temperature control is necessary to prevent side reactions, such as elimination.

Table 3: Summary of Optimization Parameters

Synthetic StepParameter to OptimizeDesired OutcomeSource(s)
Friedel-Crafts Acylation Catalyst Molarity, TemperatureMaximize conversion, minimize byproducts mdpi.comstackexchange.com
Reductive Amination pH, Reducing AgentMaximize iminium formation and selective reduction chim.itresearchgate.net
Nucleophilic Substitution Solvent, TemperatureIncrease reaction rate, prevent elimination side reactions rsc.org

By carefully selecting the synthetic strategy and fine-tuning the reaction conditions for each step, this compound can be prepared efficiently and in high purity, making it available for further investigation in various scientific fields.

Regioselective Installation of the 2-Piperidinomethyl Group

Chemical Reactivity and Derivatization Studies of this compound

The reactivity of this compound offers avenues for various derivatization strategies, targeting its distinct functional regions. These modifications can be broadly categorized into oxidation, reduction, and substitution reactions, each providing a pathway to novel analogues with potentially altered properties.

Oxidation Reactions Affecting Methoxy and Other Oxidizable Groups

The methoxy group (-OCH₃) on the benzophenone scaffold is generally stable to mild oxidizing agents. However, under more forceful conditions, cleavage of the methyl-aryl ether can occur. Additionally, the benzylic position of the piperidinomethyl group is susceptible to oxidation.

Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to the oxidation of the alkyl side chain on the aromatic ring. In the case of the piperidinomethyl group, this could potentially lead to the formation of a carboxylic acid at the benzylic position, although this would likely involve the cleavage of the C-N bond. uobabylon.edu.iq The aromatic rings themselves can undergo oxidative cleavage under very harsh conditions, such as ozonolysis followed by an oxidative workup, though this is a destructive process rather than a selective derivatization. rsc.orgresearchgate.net

More controlled oxidation can sometimes be achieved. For instance, benzylic amines can be susceptible to oxidation, which could potentially lead to the formation of an amide or other carbonyl-containing functional groups at the benzylic carbon. The presence of the electron-donating methoxy group can influence the reactivity of the aromatic ring towards electrophilic attack, which is a key step in many oxidation reactions. nih.gov

Table 1: Potential Oxidation Products of this compound

Oxidizing AgentTarget SitePotential Product(s)Notes
Potassium Permanganate (KMnO₄), heatPiperidinomethyl group (benzylic position)2-Carboxy-4'-methoxybenzophenoneLikely involves C-N bond cleavage.
Ozone (O₃), then H₂O₂Aromatic ringsRing-opened dicarboxylic acidsNon-selective, destructive oxidation.
Mild biological oxidantsPiperidinomethyl groupN-oxide or other metabolitesRelevant in biological systems.

Reduction of the Carbonyl Moiety and Other Reducible Centers

The central carbonyl group of the benzophenone core is a primary target for reduction. A variety of reducing agents can convert the ketone into a secondary alcohol, yielding (4-methoxyphenyl)(2-(piperidin-1-ylmethyl)phenyl)methanol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, though it may also affect other parts of the molecule under certain conditions. libretexts.org

For instance, catalytic hydrogenation with a palladium catalyst (H₂/Pd) under milder conditions might selectively reduce the carbonyl group without affecting the aromatic rings. However, under more forcing conditions (high pressure and temperature) with catalysts like nickel, the aromatic rings can also be reduced to the corresponding cyclohexane (B81311) and cyclohexene (B86901) derivatives. libretexts.orgmsu.edu The nitro group, if present as a derivative, can be readily reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation.

Table 2: Potential Reduction Products of this compound

Reducing Agent/MethodTarget SitePotential Product(s)Notes
Sodium Borohydride (NaBH₄)Carbonyl group(4-methoxyphenyl)(2-(piperidin-1-ylmethyl)phenyl)methanolSelective for the carbonyl group.
Lithium Aluminum Hydride (LiAlH₄)Carbonyl group(4-methoxyphenyl)(2-(piperidin-1-ylmethyl)phenyl)methanolMore reactive than NaBH₄.
Catalytic Hydrogenation (H₂/Pd, mild conditions)Carbonyl group(4-methoxyphenyl)(2-(piperidin-1-ylmethyl)phenyl)methanolCan be selective for the carbonyl.
Catalytic Hydrogenation (H₂/Ni, high pressure/temp)Carbonyl group, Aromatic rings(4-methoxycyclohexyl)(2-(piperidin-1-ylmethyl)cyclohexyl)methanolNon-selective reduction.

Substitution Reactions Involving the Piperidinomethyl Group

The piperidinomethyl group offers several possibilities for substitution reactions. The C-N bond at the benzylic position is a key reactive site. Under certain conditions, this bond can be cleaved, allowing for the substitution of the piperidine moiety. For example, nickel-catalyzed cross-coupling reactions have been developed to transform benzylic primary amines into diarylmethanes by activating the C-N bond. nih.gov A similar strategy could potentially be applied to secondary benzylic amines like the one in the target molecule, allowing for the introduction of different aryl or alkyl groups.

Furthermore, the piperidine ring itself can undergo reactions. If the nitrogen atom is quaternized to form a pyridinium (B92312) salt, it can become a good leaving group in nucleophilic substitution reactions. nih.gov Palladium-catalyzed reactions have also been shown to cleave benzylic C-N bonds in ammonium (B1175870) salts, leading to aromatic substitution. researchgate.net

Another avenue for derivatization is through reactions on the aromatic rings via electrophilic aromatic substitution. The positions of further substitution will be directed by the existing methoxy and piperidinomethyl groups. The methoxy group is a strong activating, ortho-, para-director, while the piperidinomethyl group is also generally considered an activating, ortho-, para-director. uobabylon.edu.iqmsu.edu The interplay of these two groups will determine the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Table 3: Potential Substitution Reactions and Products

Reaction TypeReagent(s)Target SitePotential Product(s)
Nucleophilic Substitution (via C-N cleavage)Arylboronic acids, Ni catalystBenzylic C-N bond2-Arylmethyl-4'-methoxybenzophenone
Electrophilic Aromatic Substitution (Nitration)HNO₃, H₂SO₄Aromatic ringsNitro-substituted derivatives
Electrophilic Aromatic Substitution (Halogenation)Br₂, FeBr₃Aromatic ringsBromo-substituted derivatives

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 2 Piperidinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)

Detailed ¹H and ¹³C NMR data for 4'-Methoxy-2-piperidinomethyl benzophenone (B1666685) are not extensively available in published scientific literature. However, based on the known chemical shifts of related benzophenone and piperidine (B6355638) structures, a theoretical analysis can be presented.

In the ¹H NMR spectrum, the aromatic protons of the methoxy-substituted phenyl ring would likely appear as doublets in the range of δ 7.0-8.0 ppm. The protons on the phenyl ring bearing the piperidinomethyl substituent would also resonate in this region, with their chemical shifts and coupling patterns influenced by the substitution pattern. The methoxy (B1213986) group protons would be expected to produce a sharp singlet around δ 3.8-4.0 ppm. The methylene (B1212753) protons of the piperidinomethyl bridge (Ar-CH₂-N) would likely appear as a singlet in the δ 3.5-4.5 ppm region. The protons of the piperidine ring would exhibit complex multiplets in the aliphatic region of the spectrum, typically between δ 1.4 and 2.5 ppm.

For the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, expected in the δ 195-200 ppm range. The aromatic carbons would generate a series of signals between δ 110 and 165 ppm. The carbon of the methoxy group would resonate around δ 55 ppm. The methylene carbon of the piperidinomethyl linker would be expected in the δ 50-60 ppm region, while the carbons of the piperidine ring would appear in the upfield region of the spectrum, typically between δ 20 and 50 ppm.

A definitive assignment of each proton and carbon signal would require experimental 1D and 2D NMR data, which are not currently available in the public domain.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
Aromatic (H)7.0 - 8.0
Methoxy (OCH₃)3.8 - 4.0
Methylene (Ar-CH₂-N)3.5 - 4.5
Piperidine (H)1.4 - 2.5

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)195 - 200
Aromatic (C)110 - 165
Methoxy (OCH₃)~55
Methylene (Ar-CH₂-N)50 - 60
Piperidine (C)20 - 50

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of 4'-Methoxy-2-piperidinomethyl benzophenone is anticipated to display characteristic absorption bands corresponding to its constituent functional groups. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the benzophenone carbonyl (C=O) group. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group would likely appear as a strong band between 1250 and 1000 cm⁻¹. The piperidinomethyl group would contribute to C-H stretching vibrations of the methylene and piperidine ring protons in the 2800-3000 cm⁻¹ region, and C-N stretching vibrations, which are typically weaker, in the 1000-1200 cm⁻¹ range.

Interactive Data Table: Predicted FTIR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹)
Carbonyl (C=O)1650 - 1680
Aromatic C-H>3000
Aromatic C=C1450 - 1600
Methoxy C-O1000 - 1250
Aliphatic C-H2800 - 3000
C-N1000 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands corresponding to electronic transitions within the chromophoric benzophenone core. Typically, benzophenones exhibit a strong absorption band (π → π* transition) in the region of 240-280 nm and a weaker absorption band (n → π* transition) at longer wavelengths, usually above 300 nm. The presence of the methoxy group, an auxochrome, on one of the phenyl rings is likely to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzophenone. The piperidinomethyl group is not expected to significantly influence the main electronic transitions.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

Transition Predicted λmax (nm)
π → π240 - 280
n → π>300

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₂₀H₂₃NO₂, the theoretical exact mass can be calculated. Experimental HRMS analysis, likely using techniques such as electrospray ionization (ESI), would be expected to yield a measured mass that closely matches the calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula. The compound would likely be observed as its protonated molecule [M+H]⁺ in positive ion mode.

Interactive Data Table: HRMS Data

Parameter Value
Molecular FormulaC₂₀H₂₃NO₂
Theoretical Exact Mass [M]309.1729
Expected Ion [M+H]⁺310.1802

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

To date, no public records of a single-crystal X-ray diffraction study for this compound are available. Such a study would provide definitive information about its three-dimensional structure in the solid state. Key parameters that would be determined include precise bond lengths, bond angles, and torsion angles, which would reveal the conformation of the molecule, including the dihedral angle between the two phenyl rings of the benzophenone core and the chair conformation of the piperidine ring. Furthermore, analysis of the crystal packing would elucidate any significant intermolecular interactions, such as hydrogen bonding (if any), van der Waals forces, and potential π-π stacking interactions between the aromatic rings of adjacent molecules, which govern the supramolecular architecture.

Structure Activity Relationship Sar Elucidation for Benzophenone Derivatives Incorporating Methoxy and Piperidinomethyl Moieties

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of benzophenone (B1666685) derivatives can be significantly modulated by the nature and position of their substituents.

The specific placement of the methoxy (B1213986) and piperidinomethyl groups on the benzophenone core is a critical determinant of activity. While direct studies on 4'-methoxy-2-piperidinomethyl benzophenone are limited, broader research on substituted benzophenones and related structures provides insights into the effects of positional isomerism.

For instance, in studies of triphenylamine-based chalcones, the position of methoxy substituents was found to significantly influence their photochemical properties. rsc.orgresearchgate.net Methoxy groups are electron-donating and can affect the electron density of the aromatic ring, which in turn influences the molecule's interaction with biological targets. lumenlearning.com Generally, electron-donating groups like methoxy activate an aromatic ring, making it more electron-rich and potentially accelerating reactions with electrophiles. lumenlearning.com The ortho and para positions are typically activated by such groups. lumenlearning.com

The position of the piperidinomethyl group also plays a crucial role. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related, the relative positions of the methoxy and piperidine (B6355638) moieties were key to their inhibitory activity on the presynaptic choline (B1196258) transporter. nih.govnih.gov

The table below illustrates how positional changes of substituents on a generalized benzophenone scaffold can be expected to influence activity, based on fundamental principles of medicinal chemistry.

Substituent PositionExpected Influence on ActivityRationale
Methoxy Group at C4'Modulation of electronic properties of the distal phenyl ring.The para position allows for strong resonance effects, influencing the overall electron distribution and potential for hydrogen bonding.
Piperidinomethyl Group at C2Introduction of a basic nitrogen atom and steric bulk near the carbonyl linker.The ortho position can influence the conformation of the benzophenone core and provide a key interaction point with biological targets through its basic nitrogen. researchgate.net
Other Isomeric Positions (e.g., 3'-methoxy or 4-piperidinomethyl)Altered spatial arrangement and electronic effects, likely leading to different activity profiles.Shifting substituents changes the molecule's shape and how it fits into a binding site, as well as altering the electronic landscape.

The nature of the heterocyclic amine attached to the benzophenone core is a key factor in determining biological activity. In studies of P-glycoprotein inhibitors, replacing the piperidine moiety with other cyclic amines has been shown to significantly impact potency. univie.ac.at For example, a study on benzophenone derivatives as P-gp inhibitors showed that the piperidine analogue had a notable ligand efficiency. univie.ac.at

Research on related compounds has demonstrated that variations in the heterocyclic ring can fine-tune a molecule's properties. For instance, in the development of anticancer agents, benzofuran (B130515) piperazine (B1678402) derivatives were synthesized and evaluated, indicating that the piperazine ring was a key component for activity. nih.gov The choice of the heterocyclic ring affects several parameters including basicity, lipophilicity, and the potential for hydrogen bonding.

The following table summarizes the expected impact of replacing the piperidine ring in a benzophenone derivative with other common heterocyclic amines.

Heterocyclic AnalogueKey Structural Difference from PiperidinePredicted Impact on Biological Activity
PyrrolidineFive-membered ring, generally less sterically hindered than piperidine.May lead to a better fit in sterically constrained binding pockets. Altered basicity and conformational flexibility could modulate binding affinity.
MorpholineContains an oxygen atom in the ring, introducing a potential hydrogen bond acceptor and reducing basicity compared to piperidine.The introduction of a heteroatom can alter solubility and hydrogen bonding capabilities, potentially leading to different interactions with biological targets. imc.ac.at
PiperazineContains a second nitrogen atom, offering another site for substitution or interaction.The second nitrogen can be a key interaction point or a site for further chemical modification to improve properties. univie.ac.at

Steric and Conformational Determinants of Biological Interactions

The placement of a bulky group like piperidinomethyl in the ortho position (C2) is expected to cause significant steric hindrance. youtube.com This can restrict the rotation of the adjacent phenyl ring, leading to a more rigid conformation. While this rigidity can be beneficial if it locks the molecule into a bioactive conformation, it can also be detrimental if it prevents the molecule from adopting the necessary shape to fit into a binding site. researchgate.net

In a study of alkyl-substituted benzophenones, it was noted that ortho-substituents disrupt the conjugation of the π-electron system through steric hindrance. researchgate.net This steric effect becomes more pronounced with bulkier substituents. researchgate.net The size of the directing group can influence the preference for substitution at the para position over the ortho position due to reduced steric hindrance. youtube.com

Docking studies on benzophenone-type P-gp inhibitors have suggested that these molecules fit into specific hydrophobic pockets within the protein's binding site. univie.ac.atacs.org The conformation of the molecule, including the relative orientation of the two phenyl rings and the position of the heterocyclic moiety, would be critical for optimal interaction with these pockets.

Electronic Effects of Substituents on Pharmacological Potency

The electronic properties of substituents, characterized by their inductive and resonance effects, play a crucial role in modulating the pharmacological potency of a drug molecule. libretexts.org In the case of this compound, both the methoxy and piperidinomethyl groups contribute to the electronic landscape of the molecule.

The methoxy group at the 4'-position is a strong electron-donating group through resonance, increasing the electron density on the phenyl ring to which it is attached. lumenlearning.com This can enhance interactions with electron-deficient regions of a biological target. Conversely, electron-withdrawing groups, such as a nitro group, are deactivating and direct incoming electrophiles to the meta position. learncbse.in

The interplay of these electronic effects can influence a variety of factors that contribute to pharmacological potency, including:

Binding Affinity: By modulating the electron distribution across the molecule, substituents can enhance or weaken electrostatic and other non-covalent interactions with the target protein.

Reactivity: The reactivity of the benzophenone's carbonyl group can be affected by the electronic nature of the ring substituents. learncbse.in Electron-donating groups can increase the electron density on the carbonyl carbon, potentially making it less susceptible to nucleophilic attack. learncbse.in

In essence, the electronic character of the substituents fine-tunes the molecule's ability to engage in productive interactions with its biological target, ultimately determining its potency.

Molecular Mechanisms of Action of 4 Methoxy 2 Piperidinomethyl Benzophenone and Analogues

Identification and Characterization of Specific Molecular Targets

The therapeutic and biological effects of 4'-Methoxy-2-piperidinomethyl benzophenone (B1666685) and its analogues are predicated on their interaction with specific biomolecules. Research into structurally similar compounds has identified both enzymatic and receptor targets, providing a framework for understanding their potential molecular basis of action.

Enzymatic Targets and their Catalytic Inhibition/Modulation

The benzophenone scaffold is a recurring motif in molecules designed to inhibit enzymatic activity. Studies on various benzophenone derivatives have revealed their potential to interfere with key enzymes involved in pathological processes.

Notably, certain pyrazole-linked benzophenone derivatives have demonstrated considerable inhibitory effects on cyclooxygenase-2 (COX-2), with inhibition rates ranging from 44% to 60% at a concentration of 100 μM. nih.gov The COX enzymes are critical mediators of inflammation through their role in prostaglandin (B15479496) synthesis. The general structure of these inhibitory benzophenones suggests that the core benzophenone moiety plays a significant role in binding to the enzyme's active site.

Furthermore, the benzophenone structure has been incorporated into inhibitors of other critical enzymes. For instance, fluorinated benzophenone derivatives have been identified as inhibitors of the β-secretase (BACE-1) enzyme, with the most potent analogue exhibiting a half-maximal inhibitory concentration (IC₅₀) of 2.32 μM. nih.gov Additionally, derivatives of 4'-O-demethylepipodophyllotoxin containing a benzoyl group have been shown to be potent inhibitors of human DNA topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.govnih.gov While these studies were not conducted on 4'-Methoxy-2-piperidinomethyl benzophenone itself, they establish the benzophenone scaffold as a viable pharmacophore for enzyme inhibition.

Table 1: Enzymatic Inhibition by Benzophenone Analogues

Compound Class Enzyme Target Observed Inhibition Reference
Pyrazole-linked benzophenones COX-2 44% to 60% at 100 μM nih.gov
Fluorinated benzophenones BACE-1 IC₅₀ = 2.32 μM nih.gov

Receptor Targets and their Ligand-Binding Dynamics

The presence of a piperidine (B6355638) ring and a methoxy-substituted phenyl group in this compound suggests potential interactions with neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors.

Studies on structurally related compounds support this hypothesis. For example, derivatives containing a 4-(2-methoxyphenyl)piperazine moiety, which shares structural similarities with the title compound, have been investigated for their binding affinity to serotonin receptors. These studies have shown that such compounds can bind to both 5-HT₁A and 5-HT₇ receptors. nih.gov The affinity for these receptors is influenced by the specific chemical substitutions on the molecule. For instance, bivalent ligands created by linking two moieties of a 5-HT₇/5-HT₁A ligand showed affinities for 5-HT₇ receptors as high as the monomeric compound and, in some cases, slightly higher affinity for 5-HT₁A receptors. nih.gov

Furthermore, research on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, which also feature a methoxy-substituted ring system, has demonstrated high-affinity binding to 5-HT₂A receptors. frontiersin.org The binding affinity and activation potency at this receptor were found to increase with the extension and/or oxidation of the 4-alkyloxy substituent. frontiersin.org These findings collectively suggest that the serotonin receptor family, particularly the 5-HT₁A and 5-HT₂A subtypes, represents a plausible set of molecular targets for this compound and its analogues.

Table 2: Receptor Binding Affinities of Structurally Related Compounds

Compound Class Receptor Target Binding Characteristics Reference
4-(2-methoxyphenyl)piperazine derivatives 5-HT₁A, 5-HT₇ High affinity nih.gov

Elucidation of Intracellular Signaling Pathway Modulation

The interaction of this compound analogues with their molecular targets can trigger downstream effects on intracellular signaling pathways, leading to the modulation of cellular responses, including inflammation and pain.

Impact on Inflammatory Mediators and Cytokine Production

A significant body of evidence points to the anti-inflammatory properties of benzophenone derivatives, which are often mediated by their influence on the production of inflammatory mediators and cytokines.

Analogues such as benzophenone-N-ethyl piperidine ethers have demonstrated anti-inflammatory activity in carrageenan-induced foot pad edema assays. nih.gov In some cases, these analogues were found to reduce the total number of leukocytes in exudates, suggesting an inhibition of prostaglandin production. nih.gov Further supporting this, N-cyclopropylbenzamide-benzophenone hybrids have been shown to decrease the production of the pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner in the THP-1 cell line. nih.gov

Studies on other benzophenone compounds have revealed more specific immunomodulatory effects. For example, benzophenone-2, at high concentrations, has been observed to shift the Th1/Th2 balance towards a Th2 response by decreasing the production of interferon-gamma (IFN-γ) and increasing the production of interleukin-10 (IL-10) in murine splenocytes. nih.gov This modulation of cytokine profiles highlights a potential mechanism by which these compounds can temper inflammatory responses.

Mechanisms Underlying Analgesic Responses

The structural components of this compound, particularly the piperidine moiety, are found in various compounds with analgesic properties. While direct studies on the analgesic mechanisms of the title compound are lacking, research on its analogues provides some insights.

For instance, derivatives of 4-methoxymethyl fentanyl, which also contain a piperidine ring, exhibit strong narcotic analgesic activities in the mouse hot plate test. nih.gov Additionally, the synthesis of (-)-4-hydroxymorphinan-6-one, a compound with potent anti-writhing activity, involves the use of benzophenone tert-butoxide in an oxidation step. nih.gov Although this connection is indirect, it underscores the utility of the benzophenone scaffold in the synthesis of centrally acting analgesics. The analgesic effects of these related compounds are often mediated through opioid receptors, suggesting a potential, though unconfirmed, avenue of action for this compound.

Cellular Uptake and Subcellular Localization Studies

The efficacy of a bioactive compound is not only dependent on its intrinsic activity at a molecular target but also on its ability to reach that target within the cell. Therefore, understanding the cellular uptake and subcellular localization of this compound is crucial.

Currently, there is a lack of specific studies detailing the cellular transport and distribution of this compound. However, research on other complex organic molecules provides general principles that may apply. For example, a study on pyropheophorbide-a derivatives demonstrated that the subcellular localization—to either mitochondria or lysosomes—was influenced by the aggregation state of the compounds in the aqueous medium. nih.gov This suggests that physicochemical properties such as lipophilicity and aggregation behavior, which are influenced by the methoxy (B1213986) and piperidinomethyl substitutions, would likely play a critical role in how this compound traverses the cell membrane and where it accumulates within the cell. Further investigation is required to elucidate these specific pharmacokinetic properties.

Biotransformation and Metabolite Formation (for related benzophenones)

The metabolism of benzophenone and its derivatives has been the subject of numerous studies, revealing several key enzymatic pathways. These pathways are crucial for the detoxification and elimination of these compounds from the body.

Phase I Metabolism of the Benzophenone Moiety:

The initial phase of metabolism for benzophenones typically involves oxidation reactions mediated by the cytochrome P450 system. The primary reactions observed for benzophenone and its methoxylated analogues are hydroxylation and O-demethylation.

Hydroxylation: The aromatic rings of the benzophenone structure are susceptible to the addition of hydroxyl (-OH) groups. For instance, benzophenone itself is metabolized to 4-hydroxybenzophenone (B119663). nih.gov In the case of 2-hydroxy-4-methoxybenzophenone (oxybenzone), further hydroxylation can occur, leading to metabolites such as 2,4-dihydroxybenzophenone (B1670367) (DHB) and 2,3,4-trihydroxybenzophenone (B75506) (THB). nih.govnih.gov

O-Demethylation: The methoxy group (-OCH3) is a common site for metabolic attack. O-demethylation, the removal of the methyl group, converts the methoxy group into a hydroxyl group. This is a significant metabolic pathway for methoxylated benzophenones. researchgate.net For example, 2-hydroxy-4-methoxybenzophenone is demethylated to 2,4-dihydroxybenzophenone. nih.gov

Reduction: The ketone group in the benzophenone structure can be reduced to a secondary alcohol, forming benzhydrol. nih.gov

Phase I Metabolism of the Piperidinomethyl Moiety:

The piperidinomethyl group is also a substrate for various metabolic enzymes, particularly CYP P450s. The metabolism of piperidine-containing pharmaceuticals has been extensively studied.

N-Dealkylation: The bond between the nitrogen of the piperidine ring and the adjacent methylene (B1212753) bridge can be cleaved, a process known as N-dealkylation. This would result in the formation of piperidine and a 2-formyl-4'-methoxybenzophenone, which would likely be further oxidized to a carboxylic acid. Studies on N-benzylpiperidine show that oxidation of the piperidine ring is a prominent metabolic pathway. nih.gov

Ring Oxidation: The piperidine ring itself can be oxidized. A common metabolic transformation is the oxidation at the carbon atom alpha to the nitrogen, leading to the formation of a lactam. nih.gov Oxidation can also occur at other positions of the piperidine ring. For instance, oxidation of N-benzylpiperidine can lead to the formation of a ketone at the beta-position of the piperidine ring. nih.gov

Aromatic Hydroxylation: While the piperidine ring itself is aliphatic, the adjacent benzophenone structure provides aromatic rings that are targets for hydroxylation, as mentioned previously.

Phase II Metabolism:

The metabolites generated during Phase I, which now possess functional groups like hydroxyl or carboxyl groups, undergo Phase II conjugation reactions. These reactions increase their water solubility, facilitating their excretion from the body.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups. Metabolites of benzophenones, such as 4-hydroxybenzophenone and dihydroxybenzophenone, are known to be excreted as glucuronide conjugates. nih.govresearchgate.net

Sulfation: Sulfate (B86663) groups can also be added to hydroxylated metabolites. Benzophenone metabolites are excreted as sulfate conjugates. nih.govresearchgate.net The formation of sulfate conjugates of hydroxylated benzophenones has been observed in rat liver hepatocytes. nih.gov

Predicted Metabolites of this compound:

Based on the metabolic pathways of its analogues, the following metabolites can be predicted for this compound.

Interactive Data Table: Predicted Phase I Metabolites of this compound

Metabolic Reaction Predicted Metabolite Description
O-Demethylation4'-Hydroxy-2-piperidinomethyl benzophenoneRemoval of the methyl group from the methoxy moiety.
Aromatic Hydroxylation4'-Methoxy-2-piperidinomethyl-[hydroxy]benzophenoneAddition of a hydroxyl group to one of the aromatic rings.
Piperidine Ring Oxidation4'-Methoxy-2-(2-oxopiperidin-1-yl)methyl benzophenoneFormation of a lactam by oxidation of the piperidine ring.
N-Dealkylation2-Formyl-4'-methoxybenzophenone and PiperidineCleavage of the bond between the piperidine nitrogen and the methylene bridge.
Ketone Reduction(4-methoxyphenyl)(2-(piperidin-1-ylmethyl)phenyl)methanolReduction of the benzophenone ketone to a secondary alcohol.

Interactive Data Table: Predicted Phase II Metabolites of this compound

Phase I Metabolite Conjugation Reaction Predicted Phase II Metabolite
4'-Hydroxy-2-piperidinomethyl benzophenoneGlucuronidation4'-O-glucuronide-2-piperidinomethyl benzophenone
4'-Hydroxy-2-piperidinomethyl benzophenoneSulfation4'-O-sulfate-2-piperidinomethyl benzophenone
Hydroxylated Benzophenone MetabolitesGlucuronidation/SulfationGlucuronide or sulfate conjugates of hydroxylated metabolites.

Preclinical Safety Assessment and Toxicological Considerations for Benzophenone Derivatives

In Vitro Cytotoxicity and Genotoxicity Screening

The genotoxic and cytotoxic potential of benzophenone (B1666685) derivatives has been evaluated in various in vitro systems, yielding a range of results that appear dependent on the specific chemical structure and the test system employed.

For instance, some benzophenone derivatives have shown evidence of cytotoxicity. A study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), an analog of phenstatin (B1242451), demonstrated cytotoxic effects in several tumor cell lines, with IC₅₀ values in the nanomolar range. nih.gov Another compound, 4-methoxy-TEMPO, which contains a piperidine (B6355638) moiety, was also found to induce cytotoxicity in HepG2 liver cancer cells. researchgate.net

Regarding genotoxicity, the data is mixed. Benzophenone-3 (BP-3, also known as oxybenzone) has been reported to induce chromosome aberrations in Chinese hamster ovary (CHO) cells and both chromosomal aberrations and micronuclei in cultured human lymphocytes. nih.govcir-safety.org Benzophenone-1 is also associated with genotoxic potential. thegoodtrade.com Conversely, the parent compound, benzophenone, was not found to be mutagenic in Salmonella typhimurium assays. nih.gov Furthermore, while in vitro tests for 2-hydroxy-4-methoxybenzophenone showed some positive results, subsequent in vivo assessments in rats did not reveal significant induction of chromosomal aberrations in bone marrow cells. nih.gov This highlights the importance of follow-up in vivo testing to determine if in vitro findings translate to a whole-organism system.

In Vivo General Toxicity Studies in Animal Models

General toxicity studies in animal models have identified the liver and kidneys as primary target organs for benzophenone-related toxicity.

A 14-week study conducted by the National Toxicology Program (NTP) involved administering benzophenone in the feed to F344/N rats and B6C3F₁ mice. nih.gov In rats, treatment-related effects included increased liver and kidney weights. nih.gov Histopathological findings in the liver included hypertrophy and cytoplasmic vacuolization of hepatocytes. nih.gov The kidneys of exposed male and female rats showed a spectrum of renal changes, including prominent tubule dilatation. nih.gov In mice, lower body weights were noted at higher concentrations, and the liver was also identified as a target organ based on increased liver weights and hepatocellular hypertrophy. nih.gov

Similarly, studies on 2-Hydroxy-4-methoxybenzophenone (HMB), also known as oxybenzone, resulted in minimal and variable increases in liver and kidney weights in rats and mice, primarily in the higher dose groups. nih.gov In contrast, in vivo studies with (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) in mice indicated only moderate effects on the liver, kidney, and spleen, with no significant alterations in the enzymatic activity of transaminases or urea (B33335) levels. nih.gov

Below is a summary of the general toxicity findings for Benzophenone from the NTP technical report. nih.gov

Table 1: Summary of General Toxicity Findings for Benzophenone in a 14-Week Feed Study

Species Sex Exposure Concentrations (ppm) Key Findings
F344/N Rat Male 1,250, 2,500, 5,000, 10,000, 20,000 Increased liver & kidney weights; Hepatocellular hypertrophy; Renal tubule dilatation. nih.gov
F344/N Rat Female 1,250, 2,500, 5,000, 10,000, 20,000 Increased liver & kidney weights; Hepatocellular hypertrophy; Renal tubule dilatation. nih.gov
B6C3F₁ Mouse Male 1,250, 2,500, 5,000, 10,000, 20,000 Lower body weights (at 10,000 ppm); Increased liver weights; Hepatocellular hypertrophy. nih.gov

| B6C3F₁ Mouse | Female | 1,250, 2,500, 5,000, 10,000, 20,000 | Lower body weights (at ≥5,000 ppm); Increased liver weights; Hepatocellular hypertrophy. nih.gov |

Reproductive and Developmental Toxicity Assessments

A significant area of investigation for benzophenone derivatives is their potential to act as endocrine disruptors, which can lead to reproductive and developmental toxicities. nih.govnih.gov

Studies in animal models have demonstrated these effects. For example, exposure to Benzophenone-3 (BP-3) in fish resulted in a decrease in both egg production and the rate of hatching. nih.gov In rat studies, BP-3 exposure was linked to a reduction in epididymal sperm density in males and a prolongation of the estrous cycle in females. nih.gov Similarly, a 13-week dermal study in mice with 2-Hydroxy-4-methoxybenzophenone (HMB/BP-3) also found decreased epididymal sperm density. nih.gov These effects are often attributed to the estrogen-mimicking properties of these compounds. nih.gov

Developmental toxicity has also been observed, though sometimes only in the presence of maternal toxicity. A study on benzophenone administered to pregnant rabbits reported a significant reduction in average fetal weight per litter, but this was noted only at dose levels that also caused clear maternal toxicity, including reduced body weight and mortality.

Immunotoxicity and Allergic Potential Studies

Benzophenone and its derivatives are well-documented for their potential to induce allergic and phototoxic reactions. dermnetnz.org The American Contact Dermatitis Society named benzophenones the "Contact Allergen of the Year" in 2014 due to their commonality as a cause of contact allergic dermatitis. dermnetnz.org

The photosensitizing properties of these compounds are a key concern. Upon exposure to UV radiation, certain benzophenone derivatives can generate reactive oxygen species (ROS). nih.gov Studies have shown that benzophenone and the derivative ketoprofen (B1673614) are phototoxic, a characteristic linked to this ROS generation. nih.govmedicaljournals.se The specific molecular structure of the derivative is a critical factor, as minor chemical modifications can result in significantly different phototoxic characteristics. medicaljournals.se For instance, while benzophenone and ketoprofen are phototoxic, the derivatives sulisobenzone (B1217978) and dioxybenzone (B1663609) showed negligible ROS generation. nih.gov

Beyond allergic reactions, some benzophenone derivatives have been investigated for other immunomodulatory activities. For example, certain dimeric benzophenones were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated microglial cells, suggesting potential anti-inflammatory effects. rsc.org

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Species

Pharmacokinetic studies in preclinical species indicate that benzophenone derivatives are generally subject to rapid metabolism.

A study investigating the pharmacokinetics of 2,2',4,4'-tetrahydroxybenzophenone (B1218759) (BP2) in rats after oral administration found that the parent compound is quickly metabolized into glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.netbohrium.com Maximum levels of BP2 and its metabolites were detected in the serum just 30 minutes after application, suggesting a rapid first-pass effect in the gut wall or liver. nih.govresearchgate.netbohrium.com

Pharmacodynamic studies have shown that benzophenone can be a potent inducer of cytochrome P450 (CYP450) enzymes. nih.gov Specifically, it was found to induce the phenobarbital-type (2B) family of CYP450 enzymes, with the effect being more pronounced in rats than in mice. nih.gov This induction of metabolic enzymes corresponds with the observed gross and microscopic liver changes, such as increased organ weight and hepatocellular hypertrophy. nih.gov

Dermal pharmacokinetic studies have also been performed to assess absorption through the skin. A study comparing six different benzophenone derivatives found that ketoprofen exhibited the highest level of dermal distribution among the tested compounds. nih.gov In contrast, intravenous pharmacokinetic studies of a novel benzophenone derivative, GW678248, showed a lower clearance rate and a longer elimination half-life, indicating that pharmacokinetic profiles can vary significantly based on the specific structure of the derivative. nih.gov

Table 2: Pharmacokinetic Profile of BP2 and its Metabolites in Rat Serum and Urine After a Single Oral Dose

Analyte Matrix Time to Max. Concentration (Tmax)
BP2 Serum 30 minutes
BP2-glucuronide Serum 30 minutes
BP2-sulfate Serum 30 minutes
BP2 and Metabolites Urine 120 minutes

Data derived from a kinetic study in rats. nih.govresearchgate.netbohrium.com


Advanced Analytical Methodologies for Research and Quantification of 4 Methoxy 2 Piperidinomethyl Benzophenone

Chromatographic Techniques for Purity, Identification, and Quantificationptfarm.plnih.gov

Chromatography is a cornerstone for the analysis of 4'-Methoxy-2-piperidinomethyl benzophenone (B1666685), providing the necessary separation for its identification and quantification. Both liquid and gas chromatography are employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Developmentptfarm.pl

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of benzophenone and piperidine (B6355638) derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds. doi.org Method development for 4'-Methoxy-2-piperidinomethyl benzophenone would focus on achieving a robust separation from impurities and potential degradation products.

A typical Reverse-Phase HPLC (RP-HPLC) method would be the starting point. sielc.com The development process involves optimizing several key parameters to ensure accuracy, precision, and stability-indicating capabilities. who.int

Key Developmental Considerations:

Column: An octadecyl (C18) column is commonly used, providing effective separation for moderately non-polar compounds like benzophenones. ptfarm.plwho.int

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) is typical. ptfarm.plsielc.com The pH of the aqueous phase is critical for controlling the retention of the basic piperidine moiety.

Detection: Ultraviolet (UV) detection is standard, with the wavelength set to a maximum absorbance of the benzophenone chromophore, often in the range of 230-260 nm. ptfarm.pl A photodiode array (PDA) detector can provide additional spectral data to confirm peak purity.

Validation: A fully validated HPLC method will have established parameters for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.pl Forced degradation studies under hydrolytic, oxidative, and photolytic stress are performed to prove the method's stability-indicating power. who.int

Table 1: Example HPLC Method Parameters for Analysis of Benzophenone Derivatives

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard for reverse-phase separation of moderately polar compounds. ptfarm.plwho.int
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape of basic analytes in MS detection. sielc.com
Mobile Phase B Acetonitrile (B52724) Common organic modifier with good UV transparency. sielc.com
Elution Gradient Allows for the separation of compounds with a range of polarities. nih.gov
Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column. who.int
Detector UV at 256 nm Wavelength where the benzophenone structure strongly absorbs. nih.gov

| Temperature | 25°C | Controlled temperature ensures reproducible retention times. who.int |

Gas Chromatography (GC) Applicationsnih.gov

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While the molecular weight of this compound is within the range for GC analysis, its polarity and thermal stability must be considered.

For related, less complex benzophenones, GC-MS methods have been successfully developed for quantification in various matrices. nih.gov

Key Aspects of GC Applications:

Sample Preparation: An efficient extraction step is crucial. Techniques like ultrasonic extraction with organic solvents (e.g., dichloromethane (B109758) and acetonitrile) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can be employed to isolate the analyte from complex samples. nih.govthermofisher.com

Column Selection: A low-to-mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., TG-17MS), is often suitable for separating benzophenone derivatives. thermofisher.com

Derivatization: For compounds with active hydrogens, like secondary amines, derivatization might be necessary to improve thermal stability and chromatographic peak shape. ojp.gov However, for this specific tertiary amine, it may not be required.

Detection: Mass spectrometry is the detector of choice, providing both quantification and structural confirmation through characteristic fragmentation patterns. nih.gov The use of an internal standard, such as a deuterated analog, is recommended for accurate quantification. nih.gov

Table 2: Typical GC-MS Parameters for Benzophenone Analysis

Parameter Condition Purpose
Extraction Ultrasonic Extraction or QuEChERS Efficiently isolates analytes from the sample matrix. nih.govthermofisher.com
GC Column TraceGOLD TG-17MS or similar Provides good separation for the target analytes. thermofisher.com
Injection Mode Splitless Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium Inert carrier gas standard for GC-MS.
Ionization Mode Electron Ionization (EI) Standard ionization technique that produces reproducible fragmentation patterns.

| MS Detection | Tandem MS (MS/MS) or SIM | Enhances selectivity and sensitivity by monitoring specific ion transitions. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profilingjfda-online.commetabolomicsworkbench.org

Understanding the metabolic fate of a compound is critical. Liquid Chromatography-Mass Spectrometry (LC-MS), especially using high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap systems, is the definitive technique for metabolite profiling. jfda-online.comresearchgate.net

Studies on related benzophenone and piperidine compounds show several common metabolic pathways that would be investigated for this compound. jfda-online.comnih.gov

Metabolite Identification Workflow:

Incubation: The compound is incubated with liver microsomes or S9 fractions, which contain metabolic enzymes. jfda-online.comresearchgate.net

LC-HRMS Analysis: The incubated samples are analyzed by LC-HRMS. The high mass accuracy allows for the determination of the elemental composition of potential metabolites. jfda-online.com

Data Processing: Data from control and incubated samples are compared to find unique signals corresponding to metabolites. researchgate.net

Structure Elucidation: The fragmentation patterns (MS/MS spectra) of the potential metabolites are analyzed to determine the site of metabolic modification. ekb.eg

Predicted Metabolic Pathways:

O-Demethylation: Removal of the methyl group from the methoxy (B1213986) moiety.

Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the piperidine ring.

N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and the methylene (B1212753) bridge.

Oxidation: Oxidation of the piperidine ring or the methylene bridge.

Table 3: Potential Metabolites of this compound

Metabolic Reaction Potential Metabolite Structure
O-Demethylation 4'-Hydroxy-2-piperidinomethyl benzophenone
Aromatic Hydroxylation Hydroxylated this compound
Piperidine Ring Oxidation 4'-Methoxy-2-(oxopiperidinyl)methyl benzophenone

Application of Advanced Spectroscopic Methods for Quantitative Analysisnih.gov

While chromatography separates components, spectroscopy provides the means for their detection and quantification. diva-portal.org Advanced spectroscopic methods are often integrated with chromatographic systems to provide a high degree of certainty in both qualitative and quantitative analyses. longdom.org

UV-Visible Spectroscopy: As mentioned, UV-Vis detection is inherent to most HPLC methods for this compound. A Diode Array Detector (DAD) offers the advantage of collecting a full UV-Vis spectrum for each point in the chromatogram, which helps in peak identification and purity assessment. diva-portal.org

Mass Spectrometry (MS): MS is a powerful quantitative tool, especially in its tandem MS (MS/MS) configuration. By using Multiple Reaction Monitoring (MRM), analysts can achieve extremely low detection limits and high selectivity, even in complex biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, Quantitative NMR (qNMR) can be used as a primary analytical method for determining the purity of a reference standard without the need for a compound-specific standard. It relies on comparing the integral of an analyte's signal to that of a certified internal standard.

Infrared (IR) Spectroscopy: IR spectroscopy is mainly used for the identification and confirmation of the compound's structure by identifying its functional groups. It is less commonly used for quantification compared to UV-Vis or MS.

Table 4: Summary of Spectroscopic Method Applications

Method Application Strengths
UV-Vis (DAD) Quantitative analysis post-HPLC separation, peak purity Robust, widely available, non-destructive. diva-portal.org
Mass Spectrometry High-sensitivity quantification (LC-MS), metabolite ID High specificity and sensitivity, structural information. longdom.org
NMR Absolute quantification (qNMR) of reference materials, structure elucidation No need for identical reference standard, high precision.

| IR | Identity confirmation | Provides a unique "fingerprint" of the molecule. |

Development of Biomarkers for Exposure and Efficacy (considering related compounds)researchgate.net

Biomarkers are essential for monitoring exposure to a compound and for providing evidence of its pharmacological effect.

Biomarkers of Exposure: The most direct biomarkers of exposure are the parent compound and its primary metabolites. jfda-online.com Following the LC-MS metabolite profiling described in section 9.1.3, specific, abundant, and stable metabolites can be selected as targets for a quantitative bioanalytical method in matrices like urine or plasma. For instance, the O-demethylated or hydroxylated metabolites of this compound would be strong candidates for exposure biomarkers. nih.gov

Biomarkers of Efficacy: Identifying biomarkers of efficacy requires an understanding of the compound's mechanism of action. Research on other piperidine-containing compounds suggests a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govccspublishing.org.cn For example, if the compound were being investigated as an anticancer agent, potential efficacy biomarkers could include the downregulation of mesenchymal cell markers (e.g., N-cadherin, vimentin) or the activation of apoptosis pathways, which can be measured by observing changes in proteins like Bax and Bcl-2. researchgate.netnih.gov If the compound acts as an enzyme inhibitor, as seen with some piperidine derivatives, the activity of the target enzyme could serve as a direct biomarker of efficacy. nih.gov

Table 5: Examples of Potential Biomarkers

Biomarker Type Potential Biomarker Rationale / Method of Detection
Exposure Parent Compound in Plasma Direct measure of systemic exposure (LC-MS/MS).
Exposure O-demethylated metabolite in urine Measure of metabolic processing and clearance (LC-MS/MS). nih.gov
Efficacy Downregulation of N-cadherin Indicates a potential anti-metastatic effect in cancer studies (Immunohistochemistry, Western Blot). nih.gov
Efficacy Caspase-3 activation Indicates induction of apoptosis (Flow Cytometry, ELISA). researchgate.net

| Efficacy | Target Enzyme Inhibition | Direct measure of pharmacological activity if the mechanism is known (Enzyme activity assay). nih.gov |

Conclusion and Future Research Directions for 4 Methoxy 2 Piperidinomethyl Benzophenone

Synthesis of Current Knowledge and Key Research Achievements

An extensive review of scientific literature indicates that specific research achievements for 4'-Methoxy-2-piperidinomethyl benzophenone (B1666685) are not documented. The current knowledge is primarily limited to its chemical identity. nih.govcymitquimica.com The synthesis of related benzophenone derivatives is well-established, typically involving a Friedel-Crafts acylation reaction. For instance, the synthesis of 4-methoxybenzophenone (B1664615) can be achieved by reacting anisole (B1667542) with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. While a specific synthetic route for 4'-Methoxy-2-piperidinomethyl benzophenone is not detailed in the available literature, its structure suggests a multi-step synthesis likely involving the introduction of the piperidinomethyl group onto the benzophenone scaffold.

The benzophenone moiety is a common feature in various organic compounds, and its derivatives are known to exhibit a range of biological activities and are used as UV filters in sunscreens. nih.gov Similarly, the piperidine (B6355638) ring is a prevalent heterocyclic scaffold in many pharmaceuticals. However, the specific combination of these functional groups in this compound has not been a subject of significant scientific inquiry.

Identification of Remaining Research Gaps and Open Questions

The primary and most significant research gap is the near-complete lack of studies on this compound. The following are key open questions that remain to be addressed:

Synthesis and Characterization: What is the most efficient and scalable synthetic route for this compound? What are its detailed physicochemical properties, including its crystal structure, solubility, and stability?

Pharmacological Profile: Does this compound exhibit any biological activity? What is its mechanism of action at the molecular level?

Toxicological Profile: What is the acute and chronic toxicity of this compound? Does it exhibit any genotoxicity, carcinogenicity, or reproductive toxicity? Studies on other benzophenone derivatives have shown potential for endocrine disruption and other toxic effects. nih.gov

Potential Applications: Could this compound have applications in medicinal chemistry, materials science, or as a chemical intermediate?

Emerging Areas for Future Investigation

Given the structural motifs present in this compound, several emerging areas for future investigation can be proposed:

Anticancer Research: The piperidine moiety is a key component in many anticancer agents. researchgate.net Future research could explore the cytotoxic effects of this compound against various cancer cell lines.

Neuropharmacology: Piperidine derivatives are known to interact with various receptors and transporters in the central nervous system. Investigating the potential neuropharmacological activity of this compound could be a fruitful area of research.

Photochemistry and Materials Science: Benzophenones are widely used as photoinitiators and in photochemistry. The unique substitution pattern of this compound could lead to interesting photophysical properties and potential applications in materials science.

Translational Potential and Implications for Drug Discovery and Development

The translational potential of this compound is currently unknown but could be significant if future research reveals potent and selective biological activity. The presence of the piperidine ring, a "privileged scaffold" in medicinal chemistry, suggests that this compound could serve as a starting point for the development of new therapeutic agents.

Should this compound exhibit interesting pharmacological properties, the path to clinical translation would involve:

Lead Optimization: Chemical modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

Preclinical Studies: In-depth in vitro and in vivo studies to establish the efficacy and safety profile.

Clinical Trials: Rigorous testing in human subjects to evaluate its therapeutic potential.

Ethical Considerations and Responsible Research Practices

As with any novel chemical entity, the research and development of this compound must adhere to strict ethical guidelines and responsible research practices. This includes:

Laboratory Safety: Ensuring proper handling and disposal of the compound to minimize risks to researchers and the environment.

Animal Welfare: If animal studies are deemed necessary, they must be conducted in compliance with all relevant regulations and with a commitment to the 3Rs (Replacement, Reduction, and Refinement).

Data Integrity and Transparency: All research findings, both positive and negative, should be reported accurately and transparently to ensure a complete and unbiased understanding of the compound's properties.

Potential for Misuse: Researchers should be mindful of any potential dual-use applications of the compound and take appropriate measures to prevent its misuse.

Q & A

Q. What are the established synthetic routes for 4'-Methoxy-2-piperidinomethyl benzophenone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation using anhydrous AlCl₃ as a catalyst, as demonstrated in benzophenone derivative syntheses. For example, a nitrobenzene solvent system at 80–90°C with controlled reflux (45 minutes) achieves optimal yields. Post-synthesis purification involves steam distillation to remove nitrobenzene, followed by recrystallization from ethanol . Modifying substituents (e.g., methoxy or piperidinomethyl groups) requires adjusting stoichiometry and reaction time to avoid over-substitution or side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • 1H/13C-NMR : Essential for confirming substituent positions and detecting impurities. For example, methoxy groups typically appear as singlets at δ ~3.8 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • X-ray diffraction : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) .
  • HPLC : Validates purity (>95% peak area at 254 nm) and monitors degradation products under varying storage conditions .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar impurities?

Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Adjusting pH improves resolution of ionizable groups (e.g., phenolic hydroxyls). For trace analysis, coupling with tandem mass spectrometry (LC-MS/MS) enhances sensitivity, with ESI+ mode detecting [M+H]+ ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermochemical data (e.g., enthalpy of formation) for benzophenone derivatives?

Polymorphism in benzophenones introduces variability in combustion calorimetry results. To mitigate this:

  • Characterize crystalline phases using DSC and XRD prior to experiments.
  • Use static sublimation methods to measure ΔsubH° for α-polymorphs, ensuring consistency in gas-phase calculations (e.g., G4-level DFT for ΔfH°(g) validation) .
  • Apply group-contribution models to cross-validate experimental and computational data for substituted derivatives (e.g., 4-methyl vs. 4-tert-butyl analogs) .

Q. What experimental designs address the dual role of this compound in photochemical studies (e.g., photosensitizer vs. UV absorber)?

  • Mechanistic studies : Use time-resolved spectroscopy (e.g., transient absorption) to differentiate between ketyl radical formation (λmax ~550 nm) and triplet-state quenching .
  • Solvent effects : Compare reaction rates in polar aprotic (DMF) vs. nonpolar (benzene) solvents to assess electron-transfer pathways. KOtBu selectively photoreduces benzophenone under visible light (400 nm) via potassium-mediated complexation, unlike NaOtBu .
  • Trapping experiments : Introduce methyl or ethyl radicals (via tert-butoxyl fragmentation) to probe reactive intermediates .

Q. How should researchers interpret conflicting in vitro data on the endocrine-disrupting potential of benzophenone derivatives?

  • Receptor specificity : Conduct competitive binding assays (ERα/AR/TR) to distinguish direct receptor antagonism/agonism from indirect modulation (e.g., steroidogenesis disruption). For example, 4-hydroxy metabolites exhibit higher estrogenic activity than parent compounds .
  • Metabolite profiling : Use LC-MS/MS to quantify phase I/II metabolites (e.g., glucuronides) in hepatic microsomes, as metabolic activation alters bioactivity .
  • Dose-response analysis : Apply benchmark dose (BMD) modeling to differentiate linear vs. non-linear effects, particularly for low-dose endocrine disruption .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in biological activity studies given variability in benzophenone polymorphs?

  • Pre-screening : Characterize batch-specific polymorphs via PXRD and thermal gravimetric analysis (TGA).
  • Solubility standardization : Prepare stock solutions in DMSO with sonication to ensure complete dissolution of crystalline aggregates.
  • Positive controls : Include structurally validated analogs (e.g., 4'-chloro-2-hydroxy-4-methoxybenzophenone) to cross-check assay sensitivity .

Q. How can researchers reconcile discrepancies in reported anti-fungal efficacy of methyl-substituted benzophenones?

  • Strain-specificity : Test against Candida spp. and Aspergillus spp. using CLSI microdilution protocols.
  • Membrane permeability assays : Use fluorescent probes (e.g., DiOC₆) to quantify cell membrane disruption vs. intracellular target inhibition .
  • Synergistic studies : Evaluate combinatorial effects with azoles to identify potentiating interactions .

Methodological Resources

Q. Which databases provide reliable crystallographic and spectroscopic reference data for benzophenone derivatives?

  • Cambridge Structural Database (CSD) : Contains validated X-ray structures (e.g., CCDC entry for (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone) .
  • NIST Chemistry WebBook : Offers IR and MS spectra for 2-hydroxy-4-methoxybenzophenone derivatives .

Q. What computational tools are recommended for modeling benzophenone reactivity and conformation?

  • Gaussian 16 : Perform TDDFT calculations to simulate UV-Vis spectra and excited-state dynamics .
  • AutoDock Vina : Screen docking poses of this compound with biological targets (e.g., HIV-1 reverse transcriptase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.